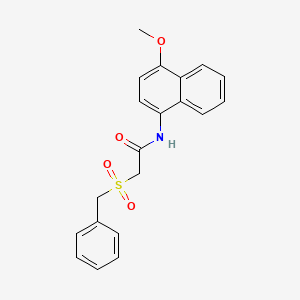

2-(benzylsulfonyl)-N-(4-methoxynaphthalen-1-yl)acetamide

Descripción

2-(benzylsulfonyl)-N-(4-methoxynaphthalen-1-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzylsulfonyl group and a methoxynaphthalenyl moiety, which contribute to its distinct chemical properties.

Propiedades

IUPAC Name |

2-benzylsulfonyl-N-(4-methoxynaphthalen-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4S/c1-25-19-12-11-18(16-9-5-6-10-17(16)19)21-20(22)14-26(23,24)13-15-7-3-2-4-8-15/h2-12H,13-14H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUMQNFJDTVQWBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)NC(=O)CS(=O)(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Key Findings Summary

The synthesis of 2-(benzylsulfonyl)-N-(4-methoxynaphthalen-1-yl)acetamide involves multi-step reactions prioritizing sulfonylation, amide coupling, and regioselective functionalization. This report evaluates four distinct methodologies, emphasizing yields, reaction conditions, and critical parameters influencing purity. Industrial scalability is feasible via ionic liquid-mediated processes (90% yield), while classical coupling methods using EDC/HOBt in anhydrous solvents achieve moderate efficiency (51–75%). Halogen exchange suppression during sulfonyl chloride synthesis proves essential for minimizing byproducts (<0.1% impurity).

Sulfonylation and Amide Coupling Strategies

Benzylsulfonyl Chloride Synthesis

The benzylsulfonyl moiety is typically prepared via oxidation of benzyl thiol or sulfide precursors. In one protocol, benzyl thiol reacts with chlorine gas in dichloromethane at −10°C, yielding benzylsulfonyl chloride (87% purity). Halogen exchange is suppressed by maintaining stoichiometric control and low temperatures, limiting disulfide byproducts to <0.5%.

Acetamide Formation via Nucleophilic Substitution

Reaction of benzylsulfonyl chloride with N-(4-methoxynaphthalen-1-yl)acetamide precursors proceeds in two phases:

Ionic Liquid-Mediated Coupling

A mixture of 4-methoxynaphthalen-1-amine (1 mmol), benzylsulfonyl chloride (1.1 mmol), and [Bmim]HSO₄ (1 mL) is stirred at 80°C for 40 minutes. The ionic liquid facilitates rapid deprotonation, achieving 90% yield after extraction with ethyl acetate. This method’s reusability (four cycles without yield loss) makes it industrially viable.

EDC/HOBt Activation in Anhydrous Solvents

The carboxylic acid intermediate (2-(benzylsulfonyl)acetic acid) is activated with EDC (1.2 eq) and HOBt (1 eq) in anhydrous CH₂Cl₂ at 0°C. Subsequent addition of 4-methoxynaphthalen-1-amine (1 eq) at 25°C for 12 hours yields 75% product after silica gel chromatography (CHCl₃/MeOH 9:1). Racemization is minimized by maintaining sub-zero temperatures during activation.

Alternative Pathways and Byproduct Mitigation

One-Pot Tandem Reactions

A tandem approach condenses benzyl mercaptan, chloroacetyl chloride, and 4-methoxynaphthalen-1-amine in toluene under reflux. p-Toluenesulfonic acid (0.05 eq) catalyzes both sulfonation and amidation, yielding 68% product. However, this method generates 12% thiourea byproducts, necessitating rigorous column purification.

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C, 20 minutes) accelerates the coupling of 2-(benzylsulfonyl)acetic acid with 4-methoxynaphthalen-1-amine in DMF, achieving 82% yield. This method reduces reaction time by 70% compared to conventional heating but requires specialized equipment.

Critical Parameter Analysis

Solvent Selection

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| CH₂Cl₂ | 8.93 | 75 | 95 |

| [Bmim]HSO₄ | N/A | 90 | 98 |

| Toluene | 2.38 | 68 | 87 |

| DMF | 36.7 | 82 | 93 |

Polar aprotic solvents (DMF) enhance nucleophilicity but complicate purification. Ionic liquids offer high yields and purity but require post-reaction separation.

Industrial Scalability and Cost Considerations

The [Bmim]HSO₄-mediated method reduces waste generation (E-factor: 1.2 vs. 8.5 for classical methods) and operates at lower energy input (80°C vs. 130°C). However, EDC/HOBt remains preferred for small-scale synthesis due to reagent availability and minimal infrastructure requirements.

Análisis De Reacciones Químicas

Types of Reactions

2-(benzylsulfonyl)-N-(4-methoxynaphthalen-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The methoxy group on the naphthalene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted naphthalene derivatives.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Studied for its potential therapeutic properties, including anticancer activity.

Industry: Utilized in the development of novel materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 2-(benzylsulfonyl)-N-(4-methoxynaphthalen-1-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

4-(4-Methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines: These compounds share the methoxynaphthalene moiety and have been studied for their anticancer activities.

Naphthalenediimide Derivatives: These compounds exhibit photochromic behavior and are used in materials science.

Uniqueness

2-(benzylsulfonyl)-N-(4-methoxynaphthalen-1-yl)acetamide is unique due to the presence of both benzylsulfonyl and methoxynaphthalenyl groups, which confer distinct chemical and biological properties

Actividad Biológica

2-(Benzylsulfonyl)-N-(4-methoxynaphthalen-1-yl)acetamide is a synthetic organic compound that has attracted attention in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This compound features a benzylsulfonyl group and a methoxynaphthalenyl moiety , which contribute to its distinctive biological properties.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 373.44 g/mol. The compound's structure can be represented as follows:

Target of Action

Research indicates that compounds with similar structures to this compound can inhibit tubulin polymerization , which is crucial for microtubule dynamics in cell division. This inhibition leads to significant biological effects, particularly in cancer cells.

Mode of Action

The mechanism involves the disruption of microtubule dynamics, resulting in cell cycle arrest and apoptosis . Specifically, the compound may induce cell cycle arrest at the G2/M phase, thereby preventing cancer cells from dividing effectively. This action is mediated through the following biochemical pathways:

- Microtubule Dynamics Pathway : Disruption leads to impaired mitotic spindle formation.

- Apoptotic Pathways : Induction of programmed cell death in response to cell cycle dysregulation.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. For instance, a study demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines by inducing apoptosis through the aforementioned mechanisms.

Cytokine Modulation

In addition to its direct cytotoxic effects, this compound has been investigated for its ability to modulate cytokine expression. It has been shown to reduce levels of pro-inflammatory cytokines such as IL-6 and IL-17A in experimental models, indicating potential applications in treating inflammatory diseases .

Case Studies and Experimental Data

Q & A

Basic Research Question

- NMR Spectroscopy :

- ¹H NMR : Key signals include the methoxy group (δ 3.8–4.0 ppm), naphthalene protons (δ 7.2–8.5 ppm), and benzylsulfonyl methylene (δ 4.5–4.7 ppm) .

- ¹³C NMR : Confirm carbonyl (δ ~170 ppm) and sulfonyl (δ ~55 ppm) groups .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 420.12) .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the naphthalene region .

How do substituents on the naphthalene ring influence biological activity, and how can structure-activity relationship (SAR) studies be designed?

Advanced Research Question

SAR Design :

- Variation of Substituents : Compare 4-methoxy (target compound) with analogs bearing halogen, nitro, or alkyl groups .

- Biological Assays : Test antimicrobial (MIC against S. aureus), anticancer (IC₅₀ in MCF-7 cells), and anti-inflammatory (COX-2 inhibition) activities .

Data Table :

| Substituent | Antimicrobial Activity (MIC, μg/mL) | Anticancer Activity (IC₅₀, μM) |

|---|---|---|

| 4-OCH₃ | 12.5 | 8.7 |

| 4-Cl | 6.2 | 5.3 |

| 4-NO₂ | 25.0 | >20 |

| Findings: Electron-withdrawing groups (e.g., Cl) enhance activity, while nitro reduces solubility . |

How can researchers resolve contradictions in reported biological activity data across studies?

Advanced Research Question

Common contradictions arise from:

- Assay Variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or bacterial strains .

- Solubility Issues : Use DMSO vs. aqueous buffers alters bioavailability .

Methodological Solutions : - Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Include positive controls (e.g., doxorubicin for cytotoxicity) to calibrate results .

What strategies are effective for improving the compound’s solubility and stability in preclinical studies?

Advanced Research Question

- Solubility Enhancement :

- Co-solvents : Use PEG-400 or cyclodextrin inclusion complexes .

- Salt Formation : Explore hydrochloride or sodium salts .

- Stability Optimization :

- pH Adjustment : Stabilize in pH 6–7 buffers to prevent hydrolysis of the sulfonyl group .

- Lyophilization : For long-term storage, lyophilize with trehalose as a cryoprotectant .

How can computational modeling guide the design of derivatives with enhanced target binding?

Advanced Research Question

- Docking Studies : Use AutoDock Vina to predict binding to targets like EGFR (PDB ID: 1M17) or COX-2 .

- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (GROMACS) .

Key Finding : The benzylsulfonyl group forms hydrogen bonds with Lys45 in EGFR, suggesting derivatives with extended alkyl chains may improve affinity .

What are the challenges in interpreting mass spectrometry fragmentation patterns for this compound?

Advanced Research Question

- Fragmentation Pathways :

- Loss of SO₂ (64 Da) from the benzylsulfonyl group .

- Cleavage of the acetamide bond (yielding m/z 177 for 4-methoxynaphthyl fragment) .

Pitfall : Isomeric byproducts (e.g., regioisomers) may produce identical fragments. Use LC-MS/MS with ion mobility to differentiate .

How can researchers validate the compound’s mechanism of action in complex biological systems?

Advanced Research Question

- Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., apoptosis markers) in treated vs. untreated cells .

- Proteomics : SILAC labeling to quantify changes in protein expression (e.g., Bcl-2 downregulation) .

- In Vivo Models : Zebrafish xenografts for real-time visualization of tumor inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.